molecular formula C11H13NO2 B1593987 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one CAS No. 22200-16-4

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one

Cat. No. B1593987
CAS RN: 22200-16-4
M. Wt: 191.23 g/mol
InChI Key: LDACHRXRCDVOEP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is a type of oxazolidinone, a class of heterocyclic compounds that have uses both as pharmaceuticals and as key synthetic intermediates . The IUPAC name for this compound is 4,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one .


Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives can be carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .


Molecular Structure Analysis

The molecular weight of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is 191.23 . The InChI code for this compound is 1S/C11H13NO2/c1-8-11(2,14-10(13)12-8)9-6-4-3-5-7-9/h3-8H,1-2H3, (H,12,13) .


Chemical Reactions Analysis

The reaction of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one involves a nucleophilic azidation/Curtius reaction of the resulting compound in the presence of trimethylsilyl azide .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one has been demonstrated as an effective chiral auxiliary. For instance, it has been used in stereoselective conjugate additions and enolate alkylations, showcasing its utility in asymmetric synthesis. This includes its role in the synthesis of antifungal and antibacterial compounds such as (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999) and for stereoselective enolate alkylations and conjugate additions of attached N-acyl moieties (Davies & Sanganee, 1995).

Study of Stereoelectronic Effects

Research has been conducted on the crystal structures of 2-amino-1,3-oxazolidin-4-one derivatives, including 5,5-Dimethyl-2-dimethylamino-3-phenyloxazolidin-4-one. These studies provide insights into stereoelectronic effects in cyclic orthoester aminals, contributing to a deeper understanding of molecular stability and interactions (Bertolasi, Ferretti, Gilli, Marchetti, & D'Angeli, 1990).

Practical Modifications in Organic Synthesis

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is used in organic synthesis, such as in the one-pot preparation of chiral oxazolidin-2-ones. This includes modifications in the Sharpless asymmetric aminohydroxylation process, highlighting its versatility in synthetic organic chemistry (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The synthesis of substituted oxazolidin-2-one motifs has drawn a considerable amount of interest from the synthetic community . This is due to their wide spectrum of pharmacological properties and their role as key synthetic intermediates within the context of macrolide antibiotics syntheses . The development of efficient approaches toward the synthesis of these compounds would provide a promising method for the early phases of drug discovery .

properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)10(13)12-9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDACHRXRCDVOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282356
Record name NSC25565
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one

CAS RN

22200-16-4
Record name NSC25565
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Record name NSC25565
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Record name 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Montes - 2017 - scholarworks.unr.edu
The following chapters are focused on understanding the photochromic behavior of naturally occurring chromenes and its role in the biosynthesis of a variety of natural product …
Number of citations: 0 scholarworks.unr.edu

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